Superior Potency Over Hydroxyprogesterone Caproate (OHPC) and Progesterone in Animal Bioassays
In standardized animal bioassays, gestonorone caproate demonstrates markedly higher progestogenic potency compared to its direct analog hydroxyprogesterone caproate (OHPC) and the endogenous hormone progesterone. When administered via subcutaneous injection, gestonorone caproate was found to be approximately 20 to 25 times more potent than both progesterone and hydroxyprogesterone caproate [1].
| Evidence Dimension | Progestogenic potency (animal bioassay) |
|---|---|
| Target Compound Data | Assigned potency: 20-25 fold |
| Comparator Or Baseline | Progesterone (1 fold baseline) and Hydroxyprogesterone caproate (OHPC) (1 fold baseline) |
| Quantified Difference | 20-25 times more potent |
| Conditions | Subcutaneous injection; animal bioassays |
Why This Matters
This quantified potency differential directly translates to lower required doses for equivalent biological effect, reducing cost-per-experiment and minimizing potential off-target effects in in vivo studies compared to OHPC.
- [1] Wikipedia contributors. (2020). Gestonorone caproate. Wikipedia, The Free Encyclopedia. View Source
